molecular formula C11H19BO2 B3337411 1-Pentynylboronic acid pinacol ester CAS No. 634196-62-6

1-Pentynylboronic acid pinacol ester

Cat. No.: B3337411
CAS No.: 634196-62-6
M. Wt: 194.08 g/mol
InChI Key: RXNSNUUTGWELNS-UHFFFAOYSA-N
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Description

1-Pentynylboronic acid pinacol ester is an organoboron compound characterized by a pentynyl (alkynyl) substituent attached to a boronic ester group. The pinacol ester moiety (derived from pinacol, 2,3-dimethyl-2,3-butanediol) enhances stability and solubility compared to the free boronic acid. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in organic synthesis. Its alkynyl group introduces unique electronic and steric properties, distinguishing it from other boronic esters.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-pent-1-ynyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNSNUUTGWELNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674688
Record name 4,4,5,5-Tetramethyl-2-(pent-1-yn-1-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634196-62-6
Record name 4,4,5,5-Tetramethyl-2-(pent-1-yn-1-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview of 1-Pentynylboronic Acid Pinacol Ester

This compound is a boronic acid derivative characterized by its unique structure, which includes a pentynyl group attached to a boron atom that is further esterified with pinacol. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including drug design and molecular biology.

Chemical Structure

  • Chemical Formula : C₉H₁₃B
  • Molecular Weight : 150.01 g/mol
  • Structure : The compound consists of a boron atom bonded to a pentynyl group and a pinacol moiety.

The biological activity of boronic acids, including this compound, can be attributed to their ability to interact with various biological molecules. They are particularly known for:

  • Inhibition of Enzymes : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with their active sites.
  • Targeting Glycoproteins : The ability of boronic acids to bind to diols allows them to target glycoproteins, which are crucial in cell signaling and immune responses.

Applications in Drug Development

This compound has potential applications in drug development due to its biological activity:

  • Cancer Therapy : Research has indicated that boronic acid derivatives can inhibit specific pathways involved in cancer cell proliferation.
  • Antiviral Agents : Some studies suggest that boronic acids may interfere with viral replication mechanisms.

Study 1: Inhibition of Cancer Cell Growth

A study investigated the effects of various boronic acid derivatives on cancer cell lines. The results showed that this compound exhibited significant inhibition of cell growth in vitro, particularly in breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Study 2: Antiviral Activity

Another research effort focused on the antiviral properties of boronic acids. The study demonstrated that this compound could reduce viral load in infected cells by disrupting viral glycoprotein synthesis. This finding suggests its potential as a lead compound for developing antiviral therapies.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Cancer Cell Growth InhibitionSignificant reduction in growth[Study 1]
Antiviral ActivityReduced viral load[Study 2]
Enzyme InhibitionInteraction with serine proteasesGeneral Knowledge

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

Structural and Physicochemical Properties

Substituent Effects
  • Phenyl Group : Aromatic substituents (e.g., phenylboronic acid pinacol ester, CAS 143825-84-7) provide planar geometry and electron-rich environments, enhancing conjugation but reducing solubility in hydrocarbons .
  • Allyl/Crotyl Groups : These substituents (e.g., α-substituted allyl pinacol esters) exhibit variable E/Z selectivity in allylboration reactions, with steric effects dominating reactivity .
Solubility

Pinacol esters generally show improved solubility in organic solvents compared to their parent boronic acids. For example:

  • Phenylboronic acid pinacol ester : Soluble in chloroform, acetone, and ethers, with the highest solubility in chloroform .
  • 1-Pentynyl variant : Expected to have moderate solubility in polar aprotic solvents (e.g., THF, DMF) due to the alkynyl group’s intermediate polarity, though lower than phenyl derivatives in aromatic solvents.
NMR Characteristics

All pinacol esters exhibit characteristic NMR signals for the pinacol methyl groups:

  • 1H NMR : Singlet at δ 1.34–1.38 (12H, –CH3) .
  • 13C NMR : Peaks at δ 84.0 (quaternary carbon) and δ 24.0–24.9 (methyl carbons) .
    Differences arise in substituent-specific signals:
  • Aromatic substituents : Protons appear at δ 6.0–8.0 (e.g., phenyl group in ).
  • Alkynyl substituents : Terminal protons resonate at δ 1.8–2.5 (C≡C–H), while internal alkynes are silent in 1H NMR.

Table 1: Comparative Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Key 1H NMR (δ) Solubility Profile
1-Pentynylboronic acid PE* Alkynyl (C≡C–C3H7) ~228.1 (estimated) δ 1.35 (–CH3) Moderate in THF, DMF
Phenylboronic acid PE Aromatic 230.11 δ 7.2–7.8 (Ar–H) High in chloroform
Allylboronic acid PE Allyl 170.03 δ 5.8–6.2 (C=C) High in ethers, ketones
4-Aminophenylboronic acid PE Aminophenyl 302.22 δ 6.5–7.0 (Ar–H) Moderate in polar solvents

*PE: Pinacol Ester; *Estimated for 1-Pentynyl variant based on analogs.

Reactivity in Organic Reactions

Suzuki-Miyaura Coupling
  • Phenyl Derivatives : Widely used due to aromatic stability; electron-deficient aryl groups enhance coupling efficiency .
  • Similar alkyne-containing esters (e.g., naphthalimide boronic esters) require optimized Pd catalysts .
Diels-Alder Reactivity
  • Allenylboronic Acid PE : Reacts with cyclopentadiene via a concerted mechanism, showing higher reactivity than vinyl analogs .
  • 1-Pentynyl Variant: The linear alkynyl group may reduce dienophile compatibility compared to conjugated allenyl systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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